3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide 3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 897456-99-4
VCID: VC4370846
InChI: InChI=1S/C18H15BrClN3OS/c19-14-3-1-2-13(10-14)17(24)21-8-9-25-18-22-11-16(23-18)12-4-6-15(20)7-5-12/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23)
SMILES: C1=CC(=CC(=C1)Br)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Molecular Formula: C18H15BrClN3OS
Molecular Weight: 436.75

3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

CAS No.: 897456-99-4

Cat. No.: VC4370846

Molecular Formula: C18H15BrClN3OS

Molecular Weight: 436.75

* For research use only. Not for human or veterinary use.

3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide - 897456-99-4

Specification

CAS No. 897456-99-4
Molecular Formula C18H15BrClN3OS
Molecular Weight 436.75
IUPAC Name 3-bromo-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Standard InChI InChI=1S/C18H15BrClN3OS/c19-14-3-1-2-13(10-14)17(24)21-8-9-25-18-22-11-16(23-18)12-4-6-15(20)7-5-12/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23)
Standard InChI Key ALRFFQQEBGXCAR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl

Introduction

3-Bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound belonging to the benzamide class. Its structure includes a bromine atom, an imidazole ring, and a chlorophenyl group, contributing to its unique chemical properties and potential biological activities. This compound is of interest in fields such as medicinal chemistry and materials science due to its applications in drug development and as a building block for synthesizing other complex molecules.

Synthesis and Chemical Reactions

The synthesis of 3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves multiple steps, requiring careful optimization of reaction conditions to maximize yield and purity. This compound can undergo various chemical reactions, which are crucial for modifying its properties for specific applications in research and industry.

Biological Activities and Mechanisms

The biological activities of 3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide are likely related to its interactions with specific enzymes or receptors, potentially inhibiting their activity and affecting cellular processes. Understanding these mechanisms is essential for exploring its therapeutic effects and biological activities.

Comparison with Similar Compounds

Similar compounds, such as 4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, share structural similarities but differ in their bromine position. Other related compounds include those with fluorine, methyl, or nitro groups instead of chlorine, each affecting the compound's reactivity and biological activity.

CompoundStructural FeaturesUnique Aspects
3-Bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamideSimilar imidazole and thioether structureContains fluorine instead of chlorine
3-Bromo-N-(2-((5-(4-methylphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamideSimilar core structureContains methyl instead of chlorine
3-Bromo-N-(2-((5-(4-nitrophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamideSimilar core structureContains nitro group affecting reactivity

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